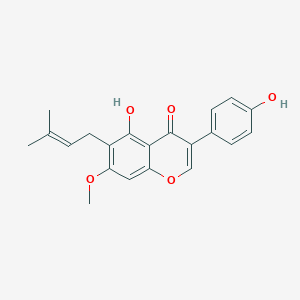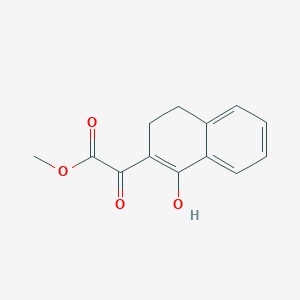
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate, also known as MHN, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate as a fluorescent probe for ROS involves the oxidation of the hydroxyl group in the naphthalene ring by ROS, leading to the formation of a highly fluorescent compound. This reaction is selective for ROS and does not occur with other reactive species, making Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate a specific and sensitive probe for ROS detection.
Biochemical and Physiological Effects
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in cells or tissues. This makes it a safe and reliable tool for studying ROS in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate as a fluorescent probe for ROS is its high selectivity and sensitivity, allowing for accurate detection and measurement of ROS levels in biological systems. However, one limitation is that Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate is not membrane-permeable, meaning it cannot be used to detect ROS within cells or tissues. Additionally, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has a relatively short fluorescent lifetime, limiting its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research related to Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate. One area of interest is the development of novel derivatives of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate with improved properties, such as increased membrane permeability or longer fluorescent lifetimes. Another direction is the use of Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate in in vivo imaging studies to investigate the role of ROS in various disease states, such as cancer or neurodegenerative disorders. Additionally, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate may have potential as a therapeutic agent for ROS-related diseases, although further research is needed to explore this possibility.
Synthesemethoden
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with acetic anhydride to form 2-acetylnaphthalene. This intermediate is then reacted with sodium borohydride to reduce the ketone group, followed by treatment with methyl iodide to form the final product, Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate has been studied for its potential as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in various physiological processes, but can also cause damage to cells and tissues if their levels become too high. Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate is able to selectively react with ROS, producing a fluorescent signal that can be detected and measured. This makes Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate a useful tool for studying the role of ROS in various biological systems.
Eigenschaften
CAS-Nummer |
121071-86-1 |
|---|---|
Produktname |
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3 |
InChI-Schlüssel |
UHGSWZFWUMAHPQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |
Kanonische SMILES |
COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |
Synonyme |
MDONHA methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
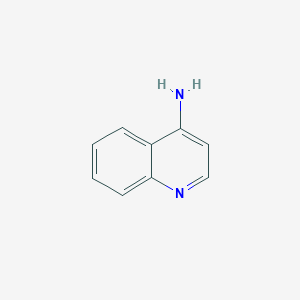
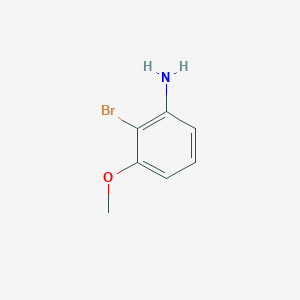

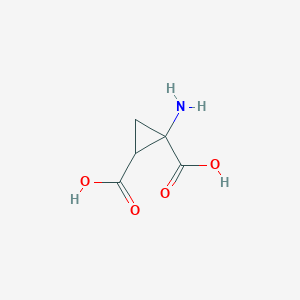

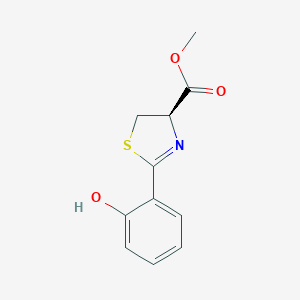

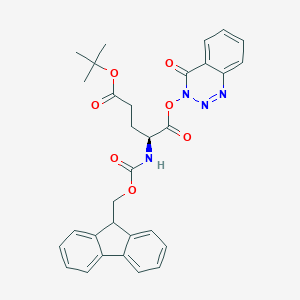
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
